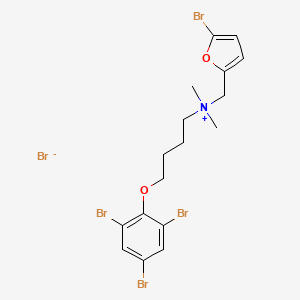
6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide is a synthetic organic compound with the molecular formula C20H22N2O2BrH. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoquinoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyisoquinoline and p-(dimethylamino)benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-4-anilinoquinoline: Known for its potent inhibitory activity against tyrosine kinase c-Met.
1,2,3,4-Tetrahydroisoquinoline: Exhibits diverse biological activities against various pathogens and neurodegenerative disorders.
Uniqueness
6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide is unique due to its specific structural features and the presence of the dimethylamino group, which enhances its biological activity and selectivity towards certain molecular targets.
特性
CAS番号 |
74195-72-5 |
|---|---|
分子式 |
C20H23BrN2O2 |
分子量 |
403.3 g/mol |
IUPAC名 |
[4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C20H22N2O2.BrH/c1-22(2)17-7-5-14(6-8-17)9-15-12-21-13-16-10-19(23-3)20(24-4)11-18(15)16;/h5-8,10-13H,9H2,1-4H3;1H |
InChIキー |
KTXXIELLFWHMPE-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)C1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


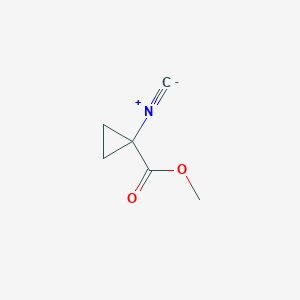


![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
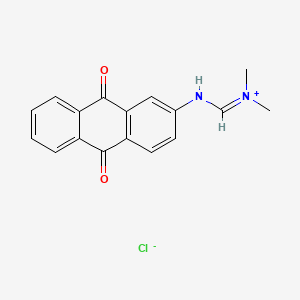
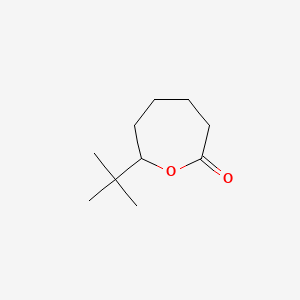
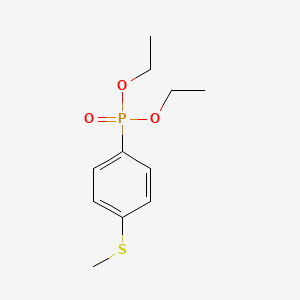
![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)
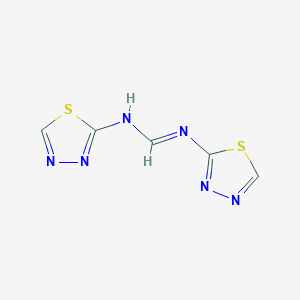
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)



